![molecular formula C28H32ClN3O5S2 B2822048 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216496-22-8](/img/structure/B2822048.png)
ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
The compound contains a dihydroquinoline functional group, which is a heterocyclic compound with a wide range of biological activities . Dihydroquinolinones represent a large family of unusual bioactive compounds with potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Synthesis Analysis
While the specific synthesis of this compound is not available, dihydroquinolinones can be synthesized using various methods. For example, a series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Paronikyan et al. (2016) explores the synthesis of compounds related to this chemical, focusing on the creation of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are structurally similar to the compound (Paronikyan et al., 2016).
Chemical Reactions and Derivatives : The work by Desai et al. (2007) provides insights into reactions involving compounds similar to ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. This research is focused on the synthesis and characterization of new quinazolines, which are potential antimicrobial agents (Desai et al., 2007).
Pharmacological Screening : Patel et al. (2009) discuss the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, for biological and pharmacological screening. These compounds are structurally similar and provide context for the potential applications of the compound (Patel et al., 2009).
Potential Applications
Antipsychotic Agents : Research by Norman et al. (1996) on heterocyclic carboxamides, which are analogues of the given compound, reveals their potential as antipsychotic agents. This study evaluates their binding to dopamine and serotonin receptors, which are critical in psychiatric pharmacology (Norman et al., 1996).
Antimycobacterial Agents : A study by Raju et al. (2010) on the synthesis of tetrahydropyridine and pyridine derivatives, including ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, shows their potential as antimycobacterial agents. The research provides insight into the efficacy of similar compounds against Mycobacterium tuberculosis (Raju et al., 2010).
Histamine-3 Receptor Antagonists : Zhou et al. (2012) synthesized derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, showing potent antagonist activity at the histamine-3 receptor. This suggests potential applications in disorders related to histamine imbalance (Zhou et al., 2012).
Antifungal Activities : The synthesis and antifungal activities of Schiff Bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones by Rajendran and Karvembu (2002) provide a foundation for understanding the antifungal potential of similar compounds (Rajendran & Karvembu, 2002).
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-3-30-17-15-22-24(18-30)37-27(25(22)28(33)36-4-2)29-26(32)20-11-13-21(14-12-20)38(34,35)31-16-7-9-19-8-5-6-10-23(19)31;/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRQADISPJINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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